molecular formula C9H14BrCl2N3 B1520957 1-(5-Bromopyridin-2-yl)piperazine dihydrochloride CAS No. 1170221-91-6

1-(5-Bromopyridin-2-yl)piperazine dihydrochloride

Cat. No. B1520957
M. Wt: 315.03 g/mol
InChI Key: LBVFHBCPACAANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H14BrCl2N3 and a molecular weight of 315.04 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” consists of a piperazine ring attached to a bromopyridine group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.

Scientific Research Applications

Therapeutic Potential of Piperazine Derivatives

Piperazine derivatives play a significant role in the development of pharmaceuticals due to their versatile medicinal properties. These compounds have been utilized in the design of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly impact the medicinal potential of the resultant molecules, highlighting the scaffold's flexibility in drug discovery. This diversity indicates the potential applications of specific piperazine derivatives like "1-(5-Bromopyridin-2-yl)piperazine dihydrochloride" in various therapeutic areas, emphasizing the importance of structural modifications for enhancing pharmacokinetic and pharmacodynamic profiles (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine rings, as core components of medicinal chemistry, have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential for derivatives like "1-(5-Bromopyridin-2-yl)piperazine dihydrochloride" to be explored for tuberculosis treatment, given the significance of piperazine as a building block in developing potent anti-TB molecules. Such applications further demonstrate the versatility of piperazine derivatives in addressing global health challenges (Girase et al., 2020).

Safety And Hazards

While specific safety and hazard information for “1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is not available, general precautions should be taken when handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFHBCPACAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)piperazine dihydrochloride

CAS RN

1170221-91-6
Record name 1-(5-bromopyridin-2-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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